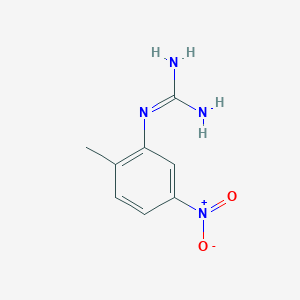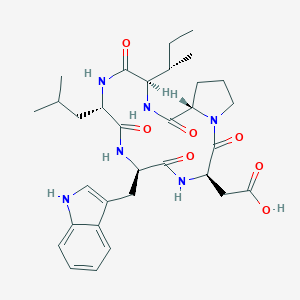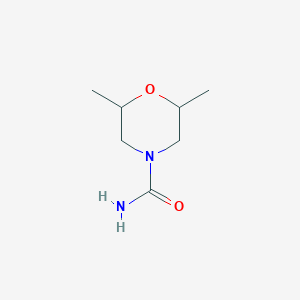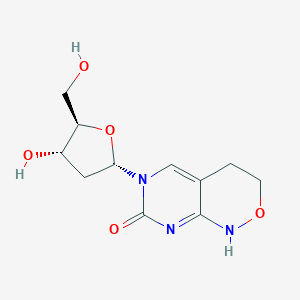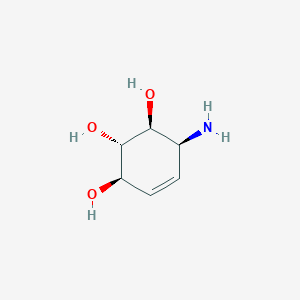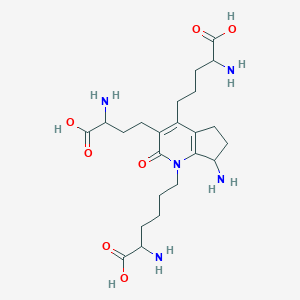
Oxodesmosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxodesmosine is a naturally occurring compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the desmosine family of compounds, which are known for their elastin cross-linking properties. Oxodesmosine is of particular interest due to its unique structure and potential as a tool for studying elastin cross-linking and related processes.
Mécanisme D'action
The mechanism of action of oxodesmosine is not completely understood, but it is believed to involve the formation of cross-links between elastin molecules. These cross-links are thought to increase tissue elasticity and strength, and may play a role in preventing tissue damage and disease.
Effets Biochimiques Et Physiologiques
Oxodesmosine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the tensile strength of elastin fibers, and may play a role in preventing tissue damage and disease. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may also contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using oxodesmosine in lab experiments is its ability to cross-link elastin fibers, which can be useful for studying the properties of elastin and related processes. However, there are also some limitations to using oxodesmosine. For example, it may be difficult to obtain high purity oxodesmosine, and the compound may be unstable under certain conditions.
Orientations Futures
There are a number of potential future directions for research on oxodesmosine. One area of interest is in the development of new methods for synthesizing and purifying the compound. In addition, there is potential for using oxodesmosine in the development of new therapies for diseases related to elastin cross-linking, such as emphysema and pulmonary fibrosis. Finally, further research is needed to fully understand the mechanism of action of oxodesmosine and its potential applications in scientific research.
Méthodes De Synthèse
Oxodesmosine can be synthesized through a variety of methods, including chemical synthesis and isolation from natural sources. One common method involves the reaction of desmosine with hydrogen peroxide, which results in the formation of oxodesmosine. This method is relatively simple and yields high purity oxodesmosine.
Applications De Recherche Scientifique
Oxodesmosine has a wide range of potential applications in scientific research. One area of interest is in the study of elastin cross-linking and related processes. Elastin is a key component of many tissues, including the lungs, skin, and blood vessels. Cross-linking of elastin is important for maintaining tissue integrity and elasticity, and abnormalities in elastin cross-linking have been implicated in a variety of diseases.
Propriétés
Numéro CAS |
147044-49-3 |
|---|---|
Nom du produit |
Oxodesmosine |
Formule moléculaire |
C23H37N5O7 |
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
2-amino-6-[7-amino-4-(4-amino-4-carboxybutyl)-3-(3-amino-3-carboxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]hexanoic acid |
InChI |
InChI=1S/C23H37N5O7/c24-15-9-7-13-12(4-3-6-17(26)22(32)33)14(8-10-18(27)23(34)35)20(29)28(19(13)15)11-2-1-5-16(25)21(30)31/h15-18H,1-11,24-27H2,(H,30,31)(H,32,33)(H,34,35) |
Clé InChI |
XCVXVCOTBDDAOR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1N)N(C(=O)C(=C2CCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N |
SMILES canonique |
C1CC2=C(C1N)N(C(=O)C(=C2CCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N |
Synonymes |
oxodesmosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




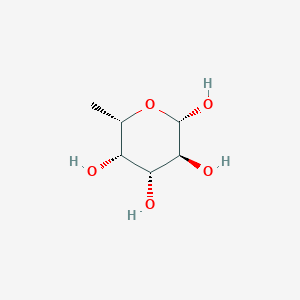
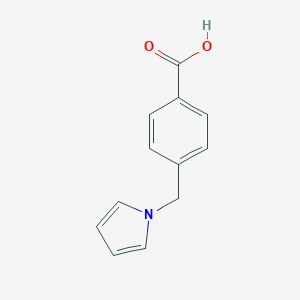

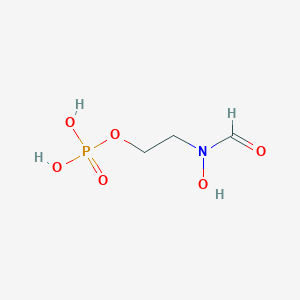
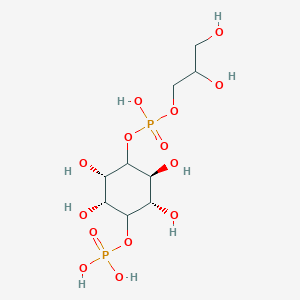
![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)
